![molecular formula C18H16ClN3OS B2657412 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 688337-13-5](/img/structure/B2657412.png)
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole compounds can be synthesized through a variety of methods. For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature . These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .Molecular Structure Analysis
The molecular structure of imidazole compounds can be analyzed using techniques such as FTIR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (also known as HMS1419B19, ZINC03852680, IFLab1_002505, or 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide), focusing on six unique applications:
Antiviral Applications
This compound has shown potential in antiviral research, particularly against viruses such as the tobacco mosaic virus (TMV). The presence of the imidazole ring and the chlorophenyl group contributes to its antiviral properties, making it a candidate for further studies in developing antiviral agents .
Antifungal Properties
Research indicates that compounds with similar structures exhibit significant antifungal activity. The imidazole moiety is known for its ability to inhibit fungal growth, suggesting that this compound could be explored for antifungal applications, especially in agricultural settings to protect crops from fungal infections .
Anticancer Potential
The structural features of this compound, including the imidazole and chlorophenyl groups, are associated with anticancer activity. Studies have shown that similar compounds can inhibit the growth of tumor cells, making this compound a promising candidate for cancer research .
Antibacterial Activity
Compounds containing imidazole rings are often investigated for their antibacterial properties. This compound could be studied for its effectiveness against various bacterial strains, potentially leading to the development of new antibacterial agents .
Anti-inflammatory Applications
The compound’s structure suggests potential anti-inflammatory properties. Imidazole derivatives are known to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases and conditions .
Neuroprotective Effects
Research on similar compounds has indicated potential neuroprotective effects. The imidazole ring is a common feature in neuroprotective agents, suggesting that this compound could be explored for its ability to protect neural cells from damage .
Herbicidal Properties
Given the structural similarities to known herbicidal compounds, this compound could be investigated for its potential use in agriculture as a herbicide. Its ability to inhibit the growth of unwanted plants could make it a valuable tool in crop management .
Photoluminescent Applications
The compound’s unique structure may also lend itself to photoluminescent applications. Compounds with imidazole rings are often studied for their fluorescence properties, which can be useful in various technological applications, including sensors and imaging .
These applications highlight the diverse potential of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide in scientific research. Each field offers unique opportunities for further exploration and development.
If you have any specific area you’d like to delve deeper into, feel free to let me know!
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-13-2-6-15(7-3-13)21-17(23)12-24-18-20-10-11-22(18)16-8-4-14(19)5-9-16/h2-11H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQVMJSGMOLKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2657331.png)
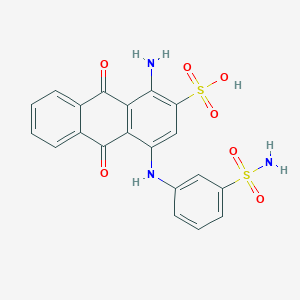

![4-Methyl-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2657334.png)

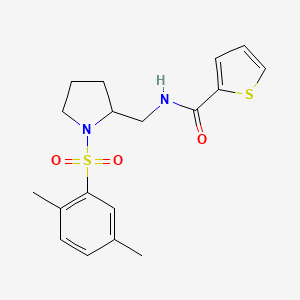
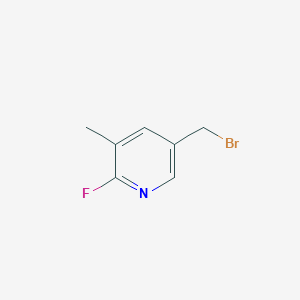
![ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B2657341.png)
![Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate](/img/structure/B2657342.png)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide](/img/structure/B2657346.png)
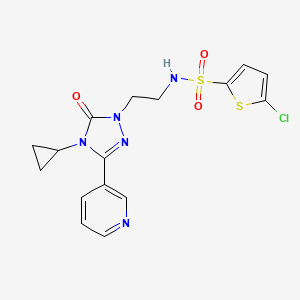
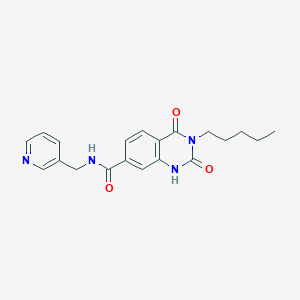
![N-(4-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2657351.png)
